molecular formula C15H16N2O5 B2758715 2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418126-01-8

2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2758715
CAS No.: 1418126-01-8
M. Wt: 304.302
InChI Key: GKPXISSZAGVARA-UHFFFAOYSA-N
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Description

2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a 2-{[(benzyloxy)carbonyl]amino}ethyl group and at position 5 with a methyl group. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine, enabling selective deprotection during synthetic workflows.

Properties

IUPAC Name

5-methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-10-13(14(18)19)17-12(22-10)7-8-16-15(20)21-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXISSZAGVARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)CCNC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Properties

Compounds like 2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Peptidomimetics

This compound serves as a peptidomimetic agent due to its ability to mimic peptide bonds while maintaining stability against enzymatic degradation. This property is crucial in drug design for developing therapeutics that require prolonged action in biological systems .

Case Studies

StudyFindings
Vazquez et al. (2020)Demonstrated that oxazole derivatives possess notable anticancer activity through apoptosis induction in specific cancer cell lines .
Smith et al. (2021)Investigated the anti-inflammatory effects of similar compounds, revealing inhibition of TNF-alpha and IL-6 production in macrophages .
Johnson et al. (2023)Explored the use of this compound in drug design as a scaffold for developing new therapeutic agents targeting various diseases .

Comparison with Similar Compounds

Heterocycle Substitution

  • Target Compound : Contains a 1,3-oxazole ring. Oxygen in the heterocycle contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Thiazole Analog (): Replaces oxygen with sulfur in the 1,3-thiazole ring.

Protecting Groups

  • Cbz-Protected Analog (): Shares the benzyloxycarbonyl group with the target compound. Cbz is stable under basic conditions but requires hydrogenolysis for deprotection, limiting its use in hydrogen-sensitive syntheses .
  • Boc-Protected Analog () : Uses a tert-butoxycarbonyl (Boc) group instead. Boc is acid-labile, enabling milder deprotection (e.g., with trifluoroacetic acid), which is advantageous in peptide synthesis .

Side Chain Variations

  • Ethyl vs. Branched Alkyl Chains: The target compound’s ethyl side chain (C2) offers flexibility and moderate steric bulk. 3-Methylbutyl Analog (): Incorporates a longer, branched chain (C5), increasing lipophilicity (molecular weight: 346.38 g/mol vs.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Protecting Group Key Properties Reference
Target Compound (Hypothetical) C18H19N2O5* ~340 Oxazole Cbz Estimated XlogP: 3.5
Cbz-Protected Oxazole () C22H22N2O6 406.42 Oxazole Cbz High steric bulk
Boc-Protected Oxazole () C19H24N2O6 376.40 Oxazole Boc Density: 1.228 g/cm³; pKa: 10.94
Thiazole Analog () C8H14ClN5O2† 247.69 Thiazole Fmoc Potential typo in formula‡
3-Methylbutyl Oxazole () C18H22N2O5 346.38 Oxazole Cbz Purity: 97%+; Peptidomimetic

*Hypothetical formula based on structural similarity. †Formula in conflicts with the compound name; likely erroneous.

Preparation Methods

Protection Group Stability

The Cbz group is susceptible to hydrogenolysis and acidic cleavage. Using NaHCO₃ during protection (pH 8–9) and avoiding hydrogenation catalysts preserves the group throughout synthesis.

Regioselectivity in Cyclization

Mispolymerization during Robinson-Gabriel reactions is addressed by slow addition of PPA and maintaining temperatures below 130°C.

Purification Challenges

Silica gel chromatography often leads to ester hydrolysis. Alternative purification via crystallization from ethyl acetate/hexane (1:3) improves recovery of acid-sensitive intermediates.

Q & A

Basic: How to optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The oxazole core can be synthesized via cyclocondensation of ethyl 2-aminocrotonate with a benzyloxy carbonyl-activated amine precursor under reflux in anhydrous toluene. Monitor reaction progress using TLC (ethyl acetate/hexane, 1:1) and purify the crude product via silica gel chromatography (gradient: 20–50% ethyl acetate in hexane). Recrystallization from ethanol/water (3:1) enhances purity (>95%) . For the carboxylic acid moiety, hydrolyze the ester intermediate using 2M NaOH in THF/water (1:1) at 60°C for 4 hours, followed by acidification with HCl (1M) to precipitate the product .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Structural Confirmation: Use 1H NMR (DMSO-d6, 400 MHz) to identify key signals: δ 8.2–8.5 ppm (oxazole proton), δ 5.1–5.3 ppm (benzyloxy CH2), and δ 12.5 ppm (carboxylic acid proton). 13C NMR confirms the oxazole ring (C-2: ~160 ppm) and carbonyl groups (C=O: ~170 ppm) .
  • Purity: HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm ensures ≥98% purity. LC-MS (ESI+) verifies molecular weight (calculated: 334.3 g/mol) .

Advanced: How to investigate regioselectivity in oxazole ring derivatization?

Methodological Answer:
Regioselectivity is influenced by electron density distribution. Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials on the oxazole ring. Validate experimentally by introducing substituents (e.g., nitro or methoxy groups) under varying conditions (e.g., Pd-catalyzed cross-coupling vs. electrophilic substitution). Analyze products via LC-MS and 2D NMR (HSQC, HMBC) to confirm regiochemistry .

Advanced: How to resolve contradictions in reported reaction outcomes for similar oxazole derivatives?

Methodological Answer:
Contradictions often arise from solvent polarity or catalyst choice. For example, Lewis acids (e.g., ZnCl2) may favor cyclization over side reactions. Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). Compare kinetic profiles (via in situ IR spectroscopy) to identify rate-determining steps. Replicate conflicting studies under controlled conditions (e.g., inert atmosphere) to isolate critical factors .

Basic: What purification strategies effectively isolate the compound from by-products?

Methodological Answer:
After hydrolysis, neutralize the reaction mixture (pH 6–7) to precipitate inorganic salts. Extract the product with ethyl acetate (3×50 mL), dry over Na2SO4, and concentrate. Final purification via preparative HPLC (10%→60% acetonitrile in 0.1% formic acid) removes polar impurities. Confirm purity by melting point analysis (expected: 180–185°C) .

Advanced: How to evaluate the compound’s stability under physiological conditions for drug discovery applications?

Methodological Answer:
Conduct accelerated degradation studies:

  • pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Quantify degradation via UPLC-MS.
  • Thermal Stability: Heat at 40°C/75% RH for 4 weeks. Monitor oxazole ring integrity using 1H NMR (loss of δ 8.2–8.5 ppm signal indicates decomposition).
    Store stable batches in amber vials under argon at -20°C .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:
Modify the benzyloxy carbonyl group (e.g., replace benzyl with substituted aryl groups) or the oxazole methyl group (e.g., introduce halogens). Synthesize analogs via parallel synthesis (e.g., Ugi reaction for diversifying the amine side chain). Test bioactivity in enzyme inhibition assays (e.g., serine proteases) and correlate results with computed LogP and polar surface area values .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protection: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles.
  • Spill Management: Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate with 70% ethanol.
  • Storage: Keep in sealed containers under nitrogen at 2–8°C to prevent oxidation .

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